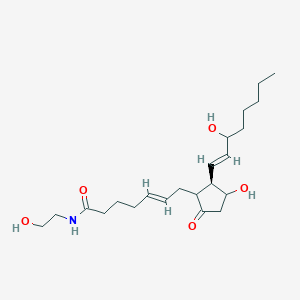
Prostaglandin E2 Ethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Prostaglandin E2 Ethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid biochemistry and the cyclooxygenase pathway.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary hypertension, colitis, and immune modulation
Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.
Wirkmechanismus
Prostaglandin E2 Ethanolamide exerts its effects by binding to E prostanoid receptors (EP1-EP4) on the cell surface . This binding activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+) . These signaling cascades lead to various physiological responses, including inflammation, smooth muscle contraction, and immune modulation .
Similar Compounds:
- Prostaglandin E2
- Prostaglandin D2
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
- Thromboxane A2
Comparison: this compound is unique due to its ethanolamide structure, which enhances its water solubility and stability compared to other prostaglandins . Additionally, it specifically targets E prostanoid receptors, whereas other prostaglandins may have broader receptor affinities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Prostaglandin E2 Ethanolamide acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . These interactions with enzymes and proteins play a crucial role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it prevents morphological changes and F-actin rearrangement . It also reduces L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Furthermore, it reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the COX-2 metabolic pathway of arachidonoyl ethanolamide . It interacts with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1) .
Transport and Distribution
It is known to interact with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1), which may play a role in its localization or accumulation .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely to be found in multiple compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin E2 Ethanolamide can be synthesized through the enzymatic conversion of arachidonoyl ethanolamide by COX-2 . The process involves the oxidation of arachidonoyl ethanolamide to form this compound. This reaction typically requires the presence of glutathione to ensure high yields .
Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonoyl ethanolamide from biological sources, followed by its enzymatic conversion using COX-2. The product is then purified through techniques such as dialysis and extraction with chloroform at specific pH levels .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin E2 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions where nucleophiles such as amines or alcohols replace specific functional groups.
Major Products: The major products formed from these reactions include various prostaglandin derivatives and ethanolamide analogs .
Eigenschaften
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-IGDGGSTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194935-38-1 |
Source


|
| Record name | Prostaglandin E2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)











